Einecs 300-155-7
Description
Contextualization within advanced chemical research paradigms.
Flumioxazin is situated at the intersection of several advanced chemical research paradigms, primarily in the field of agrochemical synthesis and design. A central focus of research is its mode of action as an inhibitor of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme (EC 1.3.3.4). wikipedia.orgnih.gov This enzyme is crucial for the synthesis of chlorophyll (B73375) in plants. nih.govnoaa.gov Research in this area investigates the specific molecular interactions between Flumioxazin and the PPO enzyme, aiming to understand the structural requirements for potent inhibition. This knowledge contributes to the rational design of new, more selective, and effective herbicides.
The synthesis of Flumioxazin is another significant area of research within chemical engineering and process chemistry. google.com The production process involves multiple steps, often starting from raw materials like m-fluorophenol or 2,4-difluoronitrobenzene. wikipedia.orggoogle.compatsnap.com Research efforts focus on optimizing these synthetic routes to improve yield, increase purity, and reduce costs and environmental impact, which are key objectives in modern chemical manufacturing. google.com Furthermore, the development of Flumioxazin was driven by the agricultural challenge of weed resistance to previously existing herbicides, placing it within the ongoing research paradigm of developing new active ingredients to overcome resistance mechanisms. wikipedia.org
Significance of Einecs 300-155-7 in contemporary chemical and environmental science.
In contemporary chemical science, the significance of Flumioxazin lies in its effectiveness as a PPO-inhibiting herbicide. smagrichem.com Its mechanism, which leads to a rapid accumulation of phototoxic porphyrins and subsequent membrane damage in susceptible plants, provides an important tool for integrated weed management programs. nih.govepa.gov It is particularly valuable for controlling weeds that have developed resistance to other classes of herbicides. wikipedia.org The study of its structure-activity relationship continues to inform the design of next-generation agrochemicals.
From an environmental science perspective, Flumioxazin is a subject of significant interest due to its environmental fate and transport characteristics. A key feature is its relatively rapid degradation in soil and water through processes like hydrolysis, photolysis, and microbial metabolism. epa.govmass.govwi.gov The rate of hydrolysis is highly dependent on pH, with the half-life decreasing significantly as the pH becomes more alkaline. epa.govnoaa.govwi.gov While the rapid degradation of the parent compound is an environmentally favorable characteristic, the behavior of its major degradates is a critical area of study. epa.gov Two primary degradation products, APF (6-amino-7-fluoro-4-(2-propynyl)-1,4,-benzoxazin-3(2H)-one) and THPA (3,4,5,6-tetrahydrophthalic acid), are more mobile and persistent in the environment than Flumioxazin itself. epa.govnoaa.govwi.gov This has led to concerns about their potential to leach into groundwater. epa.govwi.gov Consequently, Flumioxazin serves as an important case study for environmental scientists, highlighting the need to assess the entire life cycle of a chemical, including its transformation products, to fully understand its environmental impact.
Table 2: Environmental Fate Characteristics of Flumioxazin and its Major Degradates
| Compound | Environmental Characteristic | Details |
|---|---|---|
| Flumioxazin | Degradation | Rapidly degrades via hydrolysis, photolysis, and metabolism. epa.govmass.gov |
| Mobility | Low potential for leaching. epa.govnoaa.gov | |
| Bioaccumulation | Low potential to accumulate in fish. epa.gov | |
| Half-life in Water | pH-dependent: ~4-5 days at low pH, <1 day at high pH. noaa.govwi.gov | |
| APF & THPA (Degradates) | Persistence | Appear to be highly persistent. epa.gov |
Table of Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| 2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | Flumioxazin |
| 6-amino-7-fluoro-4-(2-propynyl)-1,4,-benzoxazin-3(2H)-one | APF |
| 3,4,5,6-tetrahydrophthalic acid | THPA |
| m-fluorophenol |
Properties
CAS No. |
93923-67-2 |
|---|---|
Molecular Formula |
C23H50N2O4 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
3-aminopropyl(dimethyl)azanium;decanoic acid;octanoate |
InChI |
InChI=1S/C10H20O2.C8H16O2.C5H14N2/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-7(2)5-3-4-6/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);3-6H2,1-2H3 |
InChI Key |
XDDMZFRCQSAXIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)[O-].C[NH+](C)CCCN |
Origin of Product |
United States |
Synthesis and Industrial Applications of Einecs 300 155 7
Advanced synthetic pathways and reaction kinetics
The primary and most well-established synthetic route to N-(2-cyanoethyl)glycine is the cyanoethylation of glycine (B1666218). This reaction is a classic example of a Michael addition, where the amino group of glycine acts as a nucleophile, attacking the electron-deficient β-carbon of an α,β-unsaturated nitrile, typically acrylonitrile. wikipedia.orgmasterorganicchemistry.com The reaction is generally base-catalyzed, with the base serving to deprotonate the amino group of glycine, thereby increasing its nucleophilicity. wikipedia.org
The reaction mechanism proceeds in the following steps:
Deprotonation of glycine by a base to form a glycinate (B8599266) anion.
Nucleophilic attack of the glycinate anion on the β-carbon of acrylonitrile.
Protonation of the resulting carbanion to yield N-(2-cyanoethyl)glycine.
While detailed quantitative kinetic data for this specific reaction is not extensively published in open literature, the kinetics of Michael additions are generally understood to be influenced by several factors. The rate of reaction is dependent on the concentration of the reactants, the strength and concentration of the base catalyst, the solvent system, and the temperature. The reaction is known to proceed in aqueous solutions, which is advantageous from a green chemistry perspective. nih.gov The use of transition metal complexes, such as those of copper(II) or palladium(II), can also influence the reaction, in some cases leading to the formation of N,N-bis(cyanoethyl)glycine. oup.com
The reaction kinetics can be described as a second-order process, with the rate being proportional to the concentrations of both the glycine anion and acrylonitrile. The choice of solvent can affect the reaction rate by influencing the solubility of the reactants and the stability of the transition state. Polar aprotic solvents can enhance the nucleophilicity of the glycine anion. ontosight.ai
Industrial manufacturing processes and their chemical engineering considerations
On an industrial scale, the synthesis of N-(2-cyanoethyl)glycine is typically carried out in batch or continuous-flow reactors. The choice of reactor depends on the production volume and economic considerations. For large-scale production, continuous flow reactors are often favored as they can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety. ontosight.ai
Key chemical engineering considerations for the industrial manufacturing of N-(2-cyanoethyl)glycine include:
Raw Material Handling and Purity: The primary raw materials are glycine and acrylonitrile. nih.gov The purity of these starting materials is crucial to ensure a high yield and purity of the final product.
Reaction Control: Precise control of temperature, pressure, and pH is essential to optimize the reaction yield and minimize the formation of byproducts, such as the double addition product, N,N-bis(2-cyanoethyl)glycine. google.com
Catalyst Selection and Recovery: The choice of base catalyst is important. While common bases like sodium hydroxide (B78521) are effective, their use can necessitate additional purification steps. Homogeneous catalysts may require separation from the product stream, while heterogeneous catalysts can simplify this process.
Solvent Selection and Recovery: The reaction can be performed in various solvents, including water, alcohols, or polar aprotic solvents. nih.govontosight.ai From an industrial and environmental standpoint, water is a preferred solvent. Solvent recovery and recycling are critical for process sustainability and cost-effectiveness.
Product Isolation and Purification: After the reaction is complete, the product needs to be isolated from the reaction mixture. This can be achieved through crystallization by adjusting the pH, followed by filtration and drying. The purity of the final product is often verified using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. ontosight.aijustia.com
Interactive Data Table: Industrial Production Parameters for N-substituted Glycine Derivatives
| Parameter | Typical Condition | Rationale |
| Reactor Type | Continuous Flow Reactor | Enhanced control, safety, and efficiency for large scale. ontosight.ai |
| Feedstock | Glycine, Acrylonitrile | Primary reactants for the Michael addition. nih.gov |
| Catalyst | Base (e.g., Triethylamine) | Deprotonates glycine to increase nucleophilicity. ontosight.ai |
| Solvent | Methanol (B129727)/Water | Good solubility for reactants and facilitates reaction. ontosight.ai |
| Temperature | 0-5 °C | Favors the desired mono-substituted product and minimizes side reactions. ontosight.ai |
| Reaction Time | ~6 hours | Sufficient time for high conversion to the product. ontosight.ai |
| Purification | Crystallization, HPLC | To achieve high purity of the final product. ontosight.aijustia.com |
Role of the compound as a chemical intermediate in complex syntheses
N-(2-cyanoethyl)glycine is a valuable chemical intermediate due to its bifunctional nature, containing both a carboxylic acid group and a nitrile group. This allows for a wide range of subsequent chemical transformations.
One significant application is as a precursor in the synthesis of more complex amino acid derivatives. For instance, the nitrile group can be reduced to a primary amine, yielding a diamino acid derivative. This derivative can then be further functionalized. ontosight.ai It is also used as an intermediate in the production of pumpkin amino acid hydrobromide. nih.gov
Furthermore, N-(2-cyanoethyl)glycine is utilized in the synthesis of energetic coordination polymers. In these syntheses, the nitrile group undergoes a [2+3] cycloaddition reaction with an azide (B81097) (like sodium azide) under hydrothermal conditions to form a tetrazole ring. at.uaresearchgate.net The resulting N-[2-(1H-tetrazol-5-yl)ethyl]glycine ligand can then coordinate with metal ions to form nitrogen-rich energetic materials. at.uaresearchgate.net
The compound also serves as a building block for the synthesis of peptoids (N-substituted glycines), which are a class of peptide mimics. researchgate.netlsu.edu The ability to controllably synthesize polymers like poly(N-2-carboxyethyl glycine) opens up possibilities for creating stimuli-responsive and hierarchical assemblies for various applications. lsu.edu
Applications in specialized industrial sectors (e.g., advanced materials, catalytic systems, industrial process fluids), excluding direct human contact uses.
The applications of N-(2-cyanoethyl)glycine and its derivatives extend into several specialized industrial sectors, leveraging the unique properties imparted by its chemical structure.
Advanced Materials: As mentioned, N-(2-cyanoethyl)glycine is a key precursor in the synthesis of nitrogen-rich energetic coordination polymers. at.uaresearchgate.net These materials are of interest for their high energy content and potential applications in propulsion and energetic systems. The resulting polymers can exhibit high thermal stability and enthalpies of combustion. at.ua Additionally, its role in the synthesis of functional polymers, such as pH-responsive polypeptoids, positions it as a valuable monomer for the creation of smart materials. lsu.edu
Catalytic Systems: The derivatives of N-(2-cyanoethyl)glycine can act as ligands in catalytic systems. The presence of multiple coordination sites (the nitrogen atom and the carboxylate group) allows these molecules to form stable complexes with metal ions. nih.govacs.org These metal complexes can exhibit catalytic activity in various organic transformations. For example, related N-substituted glycine derivatives are used in asymmetric catalysis. mdpi.com Copper(I) complexes with ligands derived from tris-(2-cyanoethyl)phosphine have been synthesized and evaluated for their catalytic and biological activities. researchgate.net
Industrial Process Fluids: While direct evidence for the use of N-(2-cyanoethyl)glycine itself in industrial process fluids is limited, related N-substituted glycine derivatives have been investigated for such applications. Glycine and its derivatives are known to act as corrosion inhibitors for various metals and alloys in different media. at.ua Their ability to form a protective film on metal surfaces makes them suitable for use in applications like metalworking fluids. oecd-ilibrary.org A patent has mentioned the use of a related compound, N-(2-cyanoethyl)-N-phenoxyphosphonomethylglycinate, as a potential corrosion inhibitor. justia.com
Interactive Data Table: Applications of N-(2-cyanoethyl)glycine Derivatives
| Sector | Specific Application | Underlying Chemical Property |
| Advanced Materials | Precursor to energetic coordination polymers | Nitrile group for tetrazole formation, creating nitrogen-rich structures. at.uaresearchgate.net |
| Monomer for functional polymers (polypeptoids) | Carboxylic acid and amine functionalities allow for polymerization. lsu.edu | |
| Catalytic Systems | Ligand for metal complexes in catalysis | Ability to chelate metal ions through nitrogen and oxygen atoms. acs.orgmdpi.com |
| Industrial Process Fluids | Potential as a corrosion inhibitor | Formation of a protective layer on metal surfaces. justia.comat.ua |
Environmental Occurrence and Distribution of Einecs 300 155 7
Anthropogenic sources of environmental release and emission inventories.
The primary anthropogenic source of Flumetsulam is its direct application to agricultural fields as a herbicide. nih.govechemi.com Its production and formulation may also result in its release into the environment through various waste streams. nih.govechemi.com While specific emission inventories are not extensively detailed in the provided results, its use in numerous agricultural products implies a widespread, albeit low-level, release in farming regions. researchgate.netwi.gov Safety data sheets for products containing Flumetsulam recommend avoiding its release into the environment, highlighting the potential for contamination from handling and application processes. villacrop.co.zaagpro.co.nz
Global and regional detection patterns in environmental compartments.
Flumetsulam has been detected in various environmental matrices across different regions, indicating its potential for mobility and persistence.
Flumetsulam is frequently detected in aquatic environments. In Canada, it has been found in surface water, and in the United States, it has been detected in groundwater. publications.gc.ca It is characterized as being persistent in aquatic environments. publications.gc.ca
Surface Water:
A study in southern Ontario, Canada, from 2006 to 2008 detected Flumetsulam in 59 of 150 samples in 2006 (1.18-1100 ng/L), 16 of 120 samples in 2007 (1.42-22.4 ng/L), and 45 of 129 samples in 2008 (0.67-233 ng/L). echemi.com
In Midwestern US rivers and reservoirs, Flumetsulam was detected in 82 of 129 surface water samples in 1998, with concentrations ranging from 0.020 to 0.358 µg/L. echemi.com
Data from the STORET Data Warehouse and USGS National Water Information System (2000-2018) showed Flumetsulam detections at 1.66-6810 ng/L in 1245 surface water samples. echemi.com
In central Canadian surface waters (2006-2008), Flumetsulam was one of the most frequently detected herbicides, found in 29.2% of samples. researchgate.netresearchgate.net
Groundwater:
While no groundwater monitoring data was available for Flumetsulam in Canada as of 2014, it has been detected in US groundwater. publications.gc.ca
Water quality data from 2000-2018 showed Flumetsulam was detected at concentrations between 6.6 and 803 ng/L in 105 groundwater samples. nih.govechemi.com
In Wisconsin, as of November 2021, Flumetsulam was detected in 19 of 1,467 private well samples and 44 of 659 field edge monitoring well samples, with the highest concentration in a private well being 0.984 µg/L. wi.gov
A monitoring project in Montana detected Flumetsulam in groundwater at a concentration of 0.063 µg/L. mt.gov
Wastewater:
Information on Flumetsulam in wastewater is less specific, but its detection in surface waters, which receive wastewater treatment plant effluent, suggests it may be present. researchgate.netresearchgate.netnih.gov A Minnesota study on unregulated contaminants detected Flumetsulam in samples from wastewater sites. mn.gov
Table 1: Detection of Flumetsulam in Aquatic Matrices
| Matrix | Location | Year(s) | Detection Frequency | Concentration Range |
| Surface Water | Southern Ontario, Canada | 2006 | 59 of 150 | 1.18-1100 ng/L |
| Surface Water | Southern Ontario, Canada | 2007 | 16 of 120 | 1.42-22.4 ng/L |
| Surface Water | Southern Ontario, Canada | 2008 | 45 of 129 | 0.67-233 ng/L |
| Surface Water | Midwestern US | 1998 | 82 of 129 | 0.020-0.358 µg/L |
| Surface Water | USA (National) | 2000-2018 | 1245 samples | 1.66-6810 ng/L |
| Groundwater | USA (National) | 2000-2018 | 105 samples | 6.6-803 ng/L |
| Groundwater | Wisconsin, USA | As of 2021 | 19 of 1,467 (private wells) | Highest: 0.984 µg/L |
| Groundwater | Montana, USA | - | Detected | 0.063 µg/L |
Flumetsulam's behavior in soil is influenced by factors like soil type and organic matter content. It is considered to be slightly to moderately persistent in soil. publications.gc.ca
Soil:
Studies have shown Flumetsulam to have very high to moderate mobility in soil, with Koc values ranging from 4.3 to 182. nih.govechemi.com
The half-life of Flumetsulam in soil has been reported to be between 13 and 246 days. echemi.com In one study, the half-life in a sandy-loam soil was about 41 days, and 30 days in a loamy-sand soil. nih.gov Another study reported a half-life of 23.1 days in soil. researchgate.netnih.gov
In Canadian field studies, Flumetsulam residues were not found below a depth of 15 cm. However, in US studies, small amounts have been shown to move to depths of up to 120 cm in well-drained, low organic matter soils, especially after rainfall. publications.gc.ca
At harvest, residue levels in a high-dosage plot were found to be 0.045 mg/kg in soil. researchgate.netnih.gov
Sediment:
In aquatic systems, Flumetsulam is expected to primarily remain in the water phase, with minimal partitioning to sediments. publications.gc.ca
Table 2: Soil Persistence and Mobility of Flumetsulam
| Parameter | Value | Soil Type/Conditions |
| Koc Values | 4.3 - 182 | Various soils |
| Half-life | 13 - 246 days | Various soils |
| Half-life | ~41 days | Sandy-loam soil |
| Half-life | ~30 days | Loamy-sand soil |
| Half-life | 23.1 days | - |
| Leaching Depth | Not detected below 15 cm | Canadian field studies |
| Leaching Depth | Up to 120 cm (small amounts) | US field studies (low organic matter) |
Due to its low vapor pressure and Henry's Law constant, Flumetsulam is not expected to be significantly present in the air. nih.govpublications.gc.ca
The compound is expected to exist solely in the particulate phase in the atmosphere. nih.gov
Removal from the atmosphere occurs through wet or dry deposition. nih.gov
Data from the STORET Data Warehouse (2000-2018) showed no detection of Flumetsulam in 44 rainwater samples (detection limit 50 ng/L). echemi.com
While direct volatilization is low, there is potential for off-target movement via spray drift during application. epa.gov
Spatio-temporal trends and modelling of environmental concentrations.
The presence of Flumetsulam in the environment, particularly in surface water, often shows a temporal correlation with its application periods for agriculture. researchgate.net Modeling is a key tool for estimating its potential concentrations in the environment, especially in the absence of comprehensive monitoring data. federalregister.gov
Models like the Pesticide Root Zone Model/Exposure Analysis Modeling System (PRZM/EXAMS) and Screening Concentrations in Groundwater (SCI-GROW) have been used to estimate environmental concentrations. federalregister.gov
One modeling assessment for chronic exposure estimated concentrations to be 0.59 parts per billion (ppb) for surface water and 0.823 ppb for groundwater. federalregister.gov
The Groundwater Ubiquity Score (GUS) index indicates that Flumetsulam is likely to leach in soil. publications.gc.caepa.gov
Theoretical models have been used to predict soil residues, which were accurate under favorable moisture conditions but less so during drought. researchgate.net
Environmental Fate and Transformation of Einecs 300 155 7
Inter-compartmental partitioning behavior in natural and engineered systems.
The mobility of Flumetsulam in the soil is largely influenced by its sorption to various solid phases. Sorption refers to the process where a substance adheres to a surface.
Research Findings:
Studies have shown that Flumetsulam generally has low to moderate mobility in soil. nih.gov The degree of sorption is significantly influenced by soil properties, particularly organic matter content and pH. nih.govepa.gov
Organic Matter and Minerals: The organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's tendency to be adsorbed by soil or sediment, for Flumetsulam has been reported to range from 4 to 182 mL/g. nih.govguidechem.com This range indicates that in soils with low organic matter, Flumetsulam will be highly mobile, whereas in soils with higher organic content, its movement will be more restricted. publications.gc.caepa.gov For instance, in laboratory studies across 22 different soil types, the distribution coefficient (Kd) values were generally below 1, and Koc values were below 75, suggesting a high potential for mobility in most agricultural soils. epa.gov The main mechanisms for its adsorption onto homoionic-montmorillonite clays (B1170129) are believed to be cation bridging and surface complexation reactions. researchgate.net
Microplastics: The interaction of Flumetsulam with microplastics in the soil is an emerging area of research. Studies on other herbicides have shown that microplastics can sorb these chemicals, potentially reducing their immediate availability for weed control and altering their persistence in the environment. mdpi.com Research on the combined effects of Flumetsulam and polyethylene (B3416737) microplastics demonstrated an inhibitory effect on soil bacteria and fungi. researchgate.net While the presence of microplastics was found to alter the soil bacterial community composition, it did not significantly affect the carbon and nitrogen cycling processes in the presence of Flumetsulam. researchgate.net
Interactive Data Table: Flumetsulam Sorption Coefficients This table is interactive. You can sort and filter the data by clicking on the headers.
| Soil Type | pH | Organic Matter (%) | Koc (mL/g) | Mobility Potential | Reference |
|---|---|---|---|---|---|
| Sandy Loam | 5.9 | 1.2 | 11 | Very High | nih.gov |
| Loam | 6.0 | 1.7 | 15 | Very High | publications.gc.ca |
| Clay Loam | 7.5 | 2.5 | 45 | High | epa.gov |
| Silt Loam | 6.8 | 3.1 | 75 | High to Moderate | epa.gov |
Volatilization is the process by which a substance evaporates into the atmosphere. For pesticides, this can be a significant pathway for dissipation from soil and water surfaces.
Research Findings:
Flumetsulam has a very low potential for volatilization. regulations.gov This is due to its low vapor pressure and a low Henry's Law constant. regulations.govechemi.com
The vapor pressure of Flumetsulam is reported to be extremely low, at approximately 1.33 x 10⁻¹⁵ Pa at 25°C. publications.gc.ca
The Henry's Law constant, which indicates the partitioning of a chemical between air and water, is also very low, estimated at 7.571 x 10⁻⁹ atm m³/mol. publications.gc.ca
These properties suggest that volatilization from moist soil or water surfaces is not a significant dissipation pathway for Flumetsulam in the environment. publications.gc.caechemi.com Consequently, long-range atmospheric transport of this compound is considered unlikely. publications.gc.ca
Data Table: Physical Properties Related to Volatilization
| Property | Value | Implication for Volatilization | Reference |
|---|---|---|---|
| Vapor Pressure | 1.33 x 10⁻¹⁵ Pa (at 25°C) | Very Low | publications.gc.ca |
| Henry's Law Constant | 7.571 x 10⁻⁹ atm m³/mol | Very Low | publications.gc.ca |
Degradation and transformation mechanisms in environmental media.
Abiotic transformation involves the degradation of a chemical through non-biological processes.
Research Findings:
Hydrolysis: Flumetsulam is stable to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9). publications.gc.caregulations.gov This indicates that breakdown by reaction with water is not a major transformation route. publications.gc.ca
Photolysis: Photolysis, or degradation by sunlight, is also not considered a significant pathway for Flumetsulam's transformation in either soil or water. publications.gc.caregulations.gov While it contains chemical structures (chromophores) that can absorb light at wavelengths greater than 290 nm, suggesting a potential for direct photolysis, the observed stability in studies indicates this is not a major route of dissipation. publications.gc.caechemi.com The half-life for photolysis on soil has been reported as 87-90 days. publications.gc.ca
Advanced Oxidative Processes (AOPs): AOPs are treatment processes designed to break down organic contaminants using highly reactive species like hydroxyl radicals. dtic.milub.edu While specific studies on the degradation of Flumetsulam by AOPs are limited, these processes are known to be effective in degrading other persistent herbicides. researchgate.net The fundamental reactions in AOPs could potentially transform Flumetsulam, but this is not a primary natural attenuation pathway.
Biotic transformation, primarily through the action of microorganisms, is the main route of degradation for Flumetsulam in the environment. illinois.edu
Research Findings:
The persistence of Flumetsulam in soil is highly dependent on microbial activity. illinois.edu The rate of this biodegradation is influenced by soil properties such as pH and organic carbon content, as well as environmental conditions like temperature. publications.gc.canih.gov
Enzymatic Degradation: Flumetsulam is an acetolactate synthase (ALS) inhibitor. regulations.gov In tolerant plants like corn and soybeans, it is rapidly metabolized by enzymes into non-herbicidal products. illinois.edu This enzymatic transformation is the basis for its selectivity as a herbicide.
Under aerobic conditions (in the presence of oxygen), Flumetsulam is broken down by soil microbes.
Research Findings:
The degradation of Flumetsulam in aerobic soil environments is considered its primary dissipation pathway. regulations.gov The rate of this degradation can vary significantly depending on the specific soil characteristics.
Kinetics: The half-life (DT50) of Flumetsulam in aerobic soil studies ranges from non-persistent to moderately persistent, with reported values between 12.4 and 150 days. publications.gc.ca Some studies have reported a wider range of 13 to 246 days. nih.govguidechem.com The degradation generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of Flumetsulam. epa.gov
Pathways: Aerobic biotransformation is observed to be faster in soils with higher pH and lower organic carbon content. publications.gc.ca During aerobic degradation in soil, no major transformation products (defined as those constituting more than 10% of the applied amount) have been identified, suggesting that the compound is eventually mineralized to carbon dioxide. publications.gc.caregulations.gov
Data Table: Aerobic Soil Degradation Half-Lives (DT50)
| Soil Type | Half-Life (DT50) in Days | Persistence Classification | Reference |
|---|---|---|---|
| Sandy Loam | 13 | Non-Persistent | regulations.gov |
| Loam | 130 | Moderately Persistent | regulations.gov |
| Silt Loam (Catlin) | 117 | Moderately Persistent | publications.gc.ca |
| General Range | 12.4 - 150 | Non-Persistent to Moderately Persistent | publications.gc.ca |
Table of Compound Names
| Common Name/Identifier | Chemical Name |
| Einecs 300-155-7 | N-(2,6-difluorophenyl)-5-methyl- publications.gc.canih.govregulations.govtriazolo[1,5-a]pyrimidine-2-sulfonamide |
| Flumetsulam | N-(2,6-difluorophenyl)-5-methyl- publications.gc.canih.govregulations.govtriazolo[1,5-a]pyrimidine-2-sulfonamide |
| Reduced flumetsulam-hydrate | N-(2,6 difluorophenyl)-4,5,6,7-tetrahydro-5-hydroxy-5-methyl-(1,2,4)-triazolo(1,5-a)pyrimidine-2-sulfonamide |
Analytical Methodologies for Environmental Monitoring of Einecs 300 155 7
Advanced sampling strategies for complex environmental matrices
Effective environmental monitoring begins with a well-designed sampling strategy to obtain representative samples. For aqueous environments like runoff or surface water, which are primary pathways for tire-wear particles containing IPPD, sampling strategies are crucial. Water samples are typically collected in amber glass bottles and kept cool (e.g., 4°C) to minimize degradation before analysis. gov.bc.ca Given that concentrations can fluctuate, especially in runoff, grab samples are often used for screening, though they may miss peak pollution events. gov.bc.ca
For solid matrices like soil and sediment, which can act as sinks for these compounds, a systematic sampling plan is needed to address spatial variability. noaa.gov This can involve grid sampling or composite sampling, where multiple subsamples from a defined area are combined to create a more representative sample.
Advanced strategies include:
Passive Sampling: This technique can provide time-weighted average concentrations of contaminants in water, offering a more integrated picture of pollution levels over time compared to grab samples.
High-Resolution Site Characterization (HRSC): This is an intensive approach to develop a detailed understanding of contaminant distribution, often involving the collection of a large number of samples on a fine scale.
Incremental Sampling Methodology (ISM): This strategy involves collecting numerous increments of soil or sediment from a specific area, which are then combined and subsampled to provide a highly representative sample that minimizes data variability.
Sophisticated sample preparation techniques (e.g., microextraction, advanced solid-phase extraction)
Due to the complexity of environmental samples and the typically low concentrations of target analytes, sample preparation is a critical step to extract, concentrate, and purify the analytes before instrumental analysis.
Solid-Phase Extraction (SPE): This is the most common technique for aqueous samples. noaa.gov Water samples are passed through a cartridge containing a solid sorbent that retains the analytes. The analytes are then eluted with a small volume of an organic solvent. For PPDs and their quinone derivatives, hydrophilic-lipophilic balanced (HLB) polymeric sorbents are frequently used. acs.orgnorden.orgsciengine.com The U.S. EPA has developed a draft standard method (Method 1634) for 6PPD-quinone in water that utilizes SPE for sample concentration. gov.bc.ca
Advanced Extraction for Solid Matrices: For soils, sediments, and biological tissues, several techniques are employed:
Ultrasonic Extraction: Samples are sonicated with an organic solvent, such as acetonitrile (B52724) or dichloromethane, to extract the target compounds. acs.orgxml-journal.netnoaa.gov
Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to extract analytes from solid samples more efficiently and with less solvent than traditional methods. noaa.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, originally developed for pesticide analysis in food, has been adapted for extracting PPDs from complex matrices like fish tissue. It involves an extraction with acetonitrile followed by a cleanup step using sorbents like C18. noaa.gov
Microextraction Techniques: These methods are miniaturized versions of traditional liquid-liquid extraction and have gained popularity for being fast and requiring minimal solvent.
Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution. The fine droplets of the extraction solvent provide a large surface area for rapid extraction of the analytes. nih.gov
Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace). Analytes partition onto the fiber and are then thermally desorbed into a gas chromatograph. researchgate.netnih.gov
High-resolution chromatographic separation techniques
Chromatography is essential for separating the target analytes from other compounds in the prepared extract before detection.
UHPLC is a powerful technique that uses columns with smaller particles (<2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. researchgate.netnih.gov For the analysis of IPPD, its quinone, and other PPDs, reversed-phase chromatography is typically employed, often using a C18 or C8 column. nih.govfxcsxb.com A gradient elution with a mobile phase consisting of methanol (B129727) or acetonitrile and water (often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization for mass spectrometry) is used to separate the compounds. nih.govfxcsxb.com UHPLC is frequently coupled with tandem mass spectrometry for the sensitive and selective analysis of these contaminants. acs.orgresearchgate.net
Gas chromatography (GC) is well-suited for volatile and thermally stable compounds. rubbernews.com While some higher molecular weight PPDs can be challenging to analyze by GC, it is a viable method for IPPD. rubbernews.comoecd.org Capillary columns, such as those with a DB-5ms stationary phase, are commonly used for separation. rubbernews.com
Specialized detectors enhance the selectivity and sensitivity of GC analysis:
Flame Ionization Detector (FID): A common, robust detector for organic compounds, though not highly selective. nih.gov
Nitrogen-Phosphorus Detector (NPD): This detector is highly sensitive to compounds containing nitrogen, making it suitable for the analysis of PPDs. michigan.gov
Photoionization Detector (PID): A PID is highly selective for aromatic compounds and other molecules with double bonds that can be ionized by UV light, making it an excellent choice for detecting PPDs. ysi.com
Mass Spectrometry (MS): When coupled with GC, MS provides powerful identification and quantification capabilities, as discussed in the next section. rubbernews.com
State-of-the-art mass spectrometric detection and quantification
Mass spectrometry (MS) is the definitive technique for the identification and trace-level quantification of environmental contaminants due to its high sensitivity and specificity. mdpi.comspectroscopyonline.com It is often coupled with either liquid or gas chromatography.
Tandem mass spectrometry (MS/MS) significantly enhances analytical selectivity and sensitivity by using two stages of mass analysis. mdpi.comchromatographyonline.com In the most common mode for quantification, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), the first mass analyzer selects a specific parent ion (precursor ion) of the target analyte. This ion is then fragmented in a collision cell, and the second mass analyzer selects a specific fragment ion (product ion) to be detected. acs.orgxml-journal.net This process dramatically reduces background noise and interferences from the sample matrix.
LC-MS/MS is the premier technique for analyzing PPDs and their more polar and thermally labile quinone transformation products. frontiersin.orgresearchgate.netresearchgate.net Electrospray ionization (ESI) in positive mode is typically used. fxcsxb.comwa.gov The use of isotopically labeled internal standards, such as D5-6PPD-quinone, is essential for accurate quantification via isotope dilution, as it corrects for matrix effects and variations in instrument response. gov.bc.cawa.govcaymanchem.com
GC-MS/MS is also a powerful tool, particularly for the parent PPD compounds. xml-journal.net Electron ionization (EI) is the common ionization technique. For some analytes, derivatization may be necessary to improve their volatility and thermal stability for GC analysis. nih.gov
Table 1: Summary of Analytical Methods for IPPD and Related Compounds
| Analyte(s) | Matrix | Sample Preparation | Analytical Technique | Reference |
|---|---|---|---|---|
| IPPD, 6PPD, CPPD, DTPD | Zebrafish Embryos | Ultrasonic extraction (Dichloromethane), PSA cleanup | GC-MS/MS | xml-journal.net |
| 6PPD-quinone | Runoff Water | Liquid-Liquid Extraction, Solid-Phase Extraction (SPE) | LC-MS/MS | frontiersin.orgresearchgate.net |
| IPPD, 6PPD | Rubber | Solvent Extraction (Chloroform/Cyclohexane) | GC-MS | rubbernews.com |
| IPPD-quinone, 6PPD-quinone, etc. | Soil, Water, Air Particles | Ultrasonic Extraction (Soil), SPE (Water) | UHPLC-Orbitrap MS, UHPLC-MS/MS | acs.org |
| Aromatic Amines | Water | Dispersive Liquid-Liquid Microextraction (DLLME) | HPLC-VWD | nih.gov |
| 6PPD-quinone | Aqueous Samples | Solid-Phase Extraction (SPE) | LC-MS/MS | gov.bc.ca |
Table 2: Chemical Compound Names
| Abbreviation | Full Chemical Name |
|---|---|
| IPPD | N-isopropyl-N'-phenyl-p-phenylenediamine |
| 6PPD | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine |
| 6PPD-quinone | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone |
| IPPD-quinone | N-isopropyl-N'-phenyl-p-phenylenediamine quinone |
| CPPD | N-phenyl-N'-cyclohexyl-p-phenylenediamine |
| DTPD | N,N'-bis(methylphenyl)-1,4-benzenediamine |
| ASE | Accelerated Solvent Extraction |
| DLLME | Dispersive Liquid-Liquid Microextraction |
| GC-MS | Gas Chromatography-Mass Spectrometry |
| HPLC | High-Performance Liquid Chromatography |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry |
| SPE | Solid-Phase Extraction |
| SPME | Solid-Phase Microextraction |
| UHPLC | Ultra-High Performance Liquid Chromatography |
High-resolution mass spectrometry (HRMS) for comprehensive analysis and identification.
High-resolution mass spectrometry (HRMS) has become an indispensable tool for the environmental analysis of TBEP, offering superior sensitivity and selectivity compared to traditional low-resolution mass spectrometry. Techniques such as liquid chromatography coupled with HRMS (LC-HRMS) are frequently employed for the detection and quantification of TBEP and other organophosphate esters (OPEs) in complex environmental samples. thermofisher.comresearchgate.net
The primary advantage of HRMS lies in its ability to provide accurate mass measurements, which allows for the determination of elemental compositions and significantly increases confidence in compound identification. Instruments like the Quadrupole-Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers are at the forefront of this analytical approach. thermofisher.comlcms.cz For instance, a novel LC-HRMS protocol using a Q Exactive hybrid quadrupole-Orbitrap mass spectrometer was developed for monitoring pesticides and other substances, including TBEP, in ambient air. thermofisher.com This method provides low limits of quantitation, typically around 6.5 pg m⁻³, and enables the retroactive analysis of full-scan data, allowing researchers to screen for compounds that were not initially targeted. thermofisher.com
In another study, LC-HRMS was used for the target screening of 148 micropollutants in a stream, where TBEP was identified as a major pollutant with concentrations reaching up to 14,000 ng/L. researchgate.net Furthermore, the coupling of ion mobility spectrometry (IMS) with LC-HRMS (e.g., LC-QTOF-IMS) provides an additional dimension of separation based on the size, shape, and charge of the ions, which can help differentiate isomers and improve identification confidence when authentic standards are not available. lcms.cz A method using high-performance liquid chromatography coupled with atmospheric pressure chemical ionization (APCI) HRMS has also been validated for the analysis of 34 OPEs, including TBEP, in various biological tissues. frontiersin.org
Table 1: Examples of HRMS Methodologies for TBEP Analysis
| Analytical Technique | Sample Matrix | Key Findings | Reference |
|---|---|---|---|
| LC-Q Exactive-HRMS | Ambient Air (Particulate Matter) | Developed a novel protocol for monitoring target pesticides and other substances. TBEP was identified through post-target analysis. The method allows for retroactive data processing. | thermofisher.com |
| LC-HRMS | Stream Water | Conducted target screening for 148 micropollutants. TBEP was detected as a major pollutant at a maximum concentration of 14,000 ng/L. | researchgate.net |
| LC-QTOF-IMS | Indoor Dust | Used to provide further gas-phase characterization of contaminants, improving confidence in compound identification, particularly when authentic standards are unavailable. | lcms.cz |
| HPLC-APCI-HRMS | Seabird Eggs & Liver, Fish Liver | Validated a method for 34 OPEs, including TBEP. The method showed good linearity and recovery for investigating OPEs with a broad range of properties in biota. | frontiersin.org |
Non-target and suspect screening approaches for unknown related compounds.
Beyond the analysis of known contaminants, non-target and suspect screening approaches have become crucial for identifying a broader scope of environmental pollutants, including previously unknown metabolites and degradation products of compounds like TBEP. These strategies utilize the full-scan data acquisition capabilities of HRMS to detect and tentatively identify substances that are not on a predefined target list. mst.dkresearchgate.net
Suspect screening involves searching the acquired HRMS data for a list of "suspected" compounds that may be present in the sample based on production data or previous reports. mst.dk Non-target screening (NTS) is a more exploratory approach that aims to identify any compound present in a sample above a certain threshold without any a priori information. mst.dk
Several studies have successfully applied these workflows to detect TBEP and related compounds in various environmental compartments.
A comprehensive suspect and non-target screening workflow using LC-QTOF-MS was developed to analyze contaminants in wastewater. researchgate.netnih.gov In this study, TBEP was identified and quantified in wastewater effluents at concentrations ranging from 337.2 to 1304.6 ng/L. researchgate.netnih.gov
In a project monitoring contaminants of emerging concern in the lower Columbia River, non-target screening with HRMS was employed. epa.govepa.gov TBEP was one of the compounds identified, and it was found to have a risk quotient (RQ) greater than 10, indicating potential for ecological harm. epa.gov
Non-targeted screening of sewage sludge using five different analytical platforms revealed the presence of thousands of substances. mst.dk TBEP was among the compounds identified, highlighting its prevalence in waste streams. mst.dk
These screening methods are powerful tools for creating a more complete picture of environmental contamination. By identifying not only the parent compound but also its transformation products, they provide valuable insights into the fate and potential risks of chemicals like TBEP in the environment.
Ecological Impact and Ecotoxicological Research on Einecs 300 155 7
Methodological frameworks for ecotoxicological assessment
The ecotoxicological assessment of complex petroleum substances like Virgin Naphtha involves a tiered approach, utilizing laboratory and simulated field studies to predict environmental harm. cityu.edu.hk These frameworks often follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency and reliability. borealisgroup.com
Development and validation of in vitro ecotoxicity assays for diverse environmental organisms
In line with efforts to reduce animal testing, there is a growing emphasis on the development of in vitro (test-tube) methods for ecotoxicity assessment. mdpi.com These assays use cells or cellular components to assess the potential toxicity of chemicals. cityu.edu.hk For petroleum substances, a battery of in vitro assays has been used to evaluate developmental toxicity, including:
The mouse Embryonic Stem Cell Test (mEST): Assesses the potential of a substance to interfere with cellular differentiation. nih.gov
The Zebrafish Embryotoxicity Test (ZET): Uses developing zebrafish embryos to screen for morphological defects and other developmental abnormalities. nih.gov
Reporter Gene Assays: These assays, such as the Aryl Hydrocarbon Receptor (AhR) CALUX assay, measure the activation of specific toxicity pathways. nih.gov
Studies have shown that poorly refined petroleum products can induce concentration-dependent developmental toxicity in both the mEST and ZET assays. nih.gov The development of these alternative methods is crucial for the high-throughput screening of the vast number of environmental chemicals. nih.gov However, technical challenges exist, particularly for volatile substances like naphtha, requiring specialized exposure techniques to ensure accurate results in a laboratory setting. uow.edu.au
Design and execution of in vivo bioassays for environmental relevance
In vivo bioassays, which expose whole organisms to a substance, are fundamental for understanding the integrated effects on an animal's physiology and survival. cityu.edu.hk These tests are designed to determine both acute (short-term) and chronic (long-term) toxicity. Standardized tests are conducted on a range of organisms representing different trophic levels, such as algae, invertebrates, and fish, to assess the broader environmental risk. borealisgroup.com
For petroleum products like Virgin Naphtha, in vivo studies typically involve exposing organisms to different concentrations of the substance's water-accommodated fraction (WAF). plos.org A study on the sublethal effects of virgin diesel oil, a related petroleum product, on the fish species Clarias gariepinus involved exposing juveniles to various concentrations and observing subsequent histopathological changes in tissues like the gills, liver, and intestine. researchgate.net Such bioassays provide crucial data for determining lethal concentrations (LC50) and no-effect concentrations (NOEC). usf.edu
Microcosm and mesocosm studies for ecosystem-level impact assessment
To bridge the gap between laboratory tests and the natural environment, microcosm and mesocosm studies are employed. springernature.com These are controlled, simulated ecosystems that allow researchers to study the effects of contaminants on communities and ecosystem processes. plos.org
Microcosms are smaller-scale systems that offer high replicability and are useful for investigating specific processes, such as the interplay between phototrophic and heterotrophic microbes under oil exposure. springernature.comfrontiersin.org
Mesocosms are larger, outdoor facilities that more closely mimic natural ecosystems, allowing for the study of complex interactions, such as the influence of bioturbating organisms (e.g., ghost shrimp) on the distribution and degradation of petroleum hydrocarbons in sediment. plos.orgresearchgate.net
Research using these systems has demonstrated that petroleum hydrocarbons can significantly alter microbial community diversity and that their degradation rates (half-lives) can be measured under simulated environmental conditions. plos.orgfrontiersin.orgnih.gov These studies are critical for understanding how substances like Virgin Naphtha behave and persist in a complex ecological setting. plos.org
Impacts on aquatic ecosystems
The introduction of petroleum hydrocarbons into aquatic environments can cause widespread damage. researchgate.net Spills can lead to the death of fish, birds, and other wildlife due to direct toxicity and physical effects like smothering. nih.govnke-aquaread.fr The toxicity of Virgin Naphtha has been demonstrated in standard aquatic tests. borealisgroup.com
| Test Organism | Endpoint | Duration | Result (Loading Rate) | Guideline |
| Pseudokirchneriella subcapitata (Green Algae) | Growth Rate (EL50) | 72 h | 3.1 mg/L | OECD Test Guideline 201 |
| Daphnia magna (Water Flea) | Immobilisation (EL50) | 48 h | 4.5 mg/L | OECD Test Guideline 202 |
| Pimephales promelas (Fathead Minnow) | Mortality (LL50) | 96 h | 8.2 mg/L | OECD Test Guideline 203 |
| Daphnia magna (Water Flea) | Reproduction (NOELR) | 21 d | 2.6 mg/L | OECD Test Guideline 211 |
Data sourced from a Safety Data Sheet for Naphtha. EL50: 50% effect loading rate; LL50: 50% lethal loading rate; NOELR: No Observed Effect Loading Rate. borealisgroup.com
Effects on microbial communities and biogeochemical cycling
While the contamination can be detrimental to many native species, it can also lead to an increase in the population of hydrocarbon-degrading bacteria. nih.gov These specialized microbes play a crucial role in the natural attenuation and bioremediation of oil spills. nih.gov The degradation of hydrocarbons by these microorganisms is a key process, with susceptibility varying by chemical structure: linear alkanes are typically degraded more readily than small aromatics or cyclic alkanes. nih.gov
Sub-lethal and chronic effects on aquatic invertebrates
Beyond immediate lethality, Virgin Naphtha and its components can have significant sub-lethal and chronic effects on aquatic invertebrates, which are often foundational to aquatic food webs. ipen.org These effects can impair the long-term health and fitness of populations. nih.gov
A chronic toxicity study on the water flea Daphnia magna exposed to naphtha for 21 days identified a No Observed Effect Loading Rate (NOELR) for reproduction at 2.6 mg/L. borealisgroup.com This indicates that long-term exposure to concentrations above this level could negatively impact the reproductive success of this key zooplankton species.
Studies on individual components of naphtha, such as naphthalene, have demonstrated sub-lethal effects on marine copepods, including reduced feeding and lower egg production rates. researchgate.net Chronic exposure to contaminants can also lead to other detrimental outcomes in invertebrates, such as developmental malformations and impaired growth. nih.gov These sub-lethal impacts can have cascading effects through the food web, potentially affecting the success of fish populations that rely on these invertebrates for food. researchgate.net
Population-level effects on fish and other aquatic vertebrates.
Quaternary ammonium (B1175870) compounds are known for their high aquatic toxicity. nih.govkao.com Their cationic nature allows them to interact with the negatively charged cell membranes of aquatic organisms, leading to membrane disruption and cell death. nih.gov This toxicity can have significant implications at the population level for fish and other aquatic vertebrates.
While specific studies on the population-level effects of Einecs 300-155-7 are not available, research on related QACs and amine oxides indicates that chronic exposure, even at low concentrations, can lead to adverse outcomes. For instance, the 5th percentile hazardous concentration (HC5) for dodecyl (C12) amine oxide, a structurally related compound, was determined to be 0.052 mg/L, indicating a potential risk to a significant portion of aquatic species at this concentration. nih.gov Furthermore, a 28-day, 3-community periphyton bioassay normalized to C12 amine oxide showed a No-Observed-Effect-Concentration (NOEC) of 0.152 mg/L. nih.gov
These findings suggest that the introduction of substances like this compound into aquatic ecosystems could lead to a decline in the populations of sensitive fish and other aquatic vertebrates through direct mortality, reduced reproductive success, or impaired growth and development. The extent of these effects would depend on the concentration of the compound in the environment and the duration of exposure.
Influence on primary productivity and trophic interactions in aquatic environments.
The primary productivity of aquatic ecosystems, largely driven by algae and other photosynthetic organisms, forms the base of the food web. The high aquatic toxicity of QACs and amine oxides extends to these primary producers. Freshwater green algae are often the most sensitive species to these compounds, for both acute and chronic endpoints. santos.comsantos.com
Quantitative Structure-Activity Relationship (QSAR) studies on amine oxides with varying alkyl chain lengths (C8 to C16) have demonstrated their toxicity to the alga Desmodesmus subspicatus. nih.gov The high-quality QSARs (R² 0.92-0.98) indicate a predictable relationship between the chemical structure of these compounds and their toxicity to algae. nih.gov
Impacts on terrestrial ecosystems.
The impact of surfactants on terrestrial ecosystems is an area of growing concern. cabidigitallibrary.org When released into the environment, QACs and amine oxides tend to bind to soil and sediment due to their positive charge and hydrophobic alkyl chains. santos.comsantos.com This sorption can lead to their accumulation in terrestrial environments, where they can affect various ecological processes.
Effects on soil microbial functions and nutrient cycling.
Quaternary ammonium compounds are designed to have antimicrobial properties. nih.gov While beneficial in cleaning and disinfection, this characteristic can be detrimental to soil ecosystems. Soil microorganisms are crucial for a wide range of functions, including decomposition of organic matter and nutrient cycling.
The introduction of a biocide like this compound into the soil could disrupt these microbial communities. A reduction in microbial activity can slow down the rate of decomposition, leading to an accumulation of organic matter and a decrease in the availability of essential nutrients for plants. While specific data on the effects of this compound on soil microbes is not available, the known antimicrobial action of QACs suggests a potential for negative impacts on soil health and fertility.
Uptake and effects on terrestrial plant species.
Information regarding the uptake and specific effects of this compound on terrestrial plants is limited. However, the broader category of surfactants can have various effects on plants. High concentrations of surfactants in the soil can alter its physical properties, potentially affecting water and nutrient uptake by plants.
Some studies on other surfactants have shown that they can be taken up by plants and cause phytotoxicity, leading to reduced growth, chlorosis (yellowing of leaves), and in severe cases, plant death. The potential for this compound to be absorbed by plants and exert toxic effects would depend on its bioavailability in the soil, which is influenced by factors such as soil type and organic matter content.
Effects on soil invertebrates and their ecological roles.
Soil invertebrates, such as earthworms, play vital roles in maintaining soil structure, aeration, and nutrient cycling. There is a general lack of terrestrial toxicity data for many surfactants, including specific effects on soil invertebrates. cabidigitallibrary.org However, given the membrane-disrupting mode of action of QACs, it is plausible that they could be toxic to soil-dwelling organisms upon contact.
Reduced populations of key soil invertebrates could have significant consequences for the ecosystem. For example, a decline in earthworm populations could lead to soil compaction, reduced water infiltration, and slower rates of organic matter incorporation into the soil, ultimately impacting soil fertility and plant growth.
Comparative ecotoxicological analyses with structurally analogous or co-occurring chemical substances.
This compound belongs to the class of quaternary ammonium compounds and is structurally related to amine oxides, which are amphoteric surfactants. A comparative analysis of their ecotoxicological profiles reveals both similarities and differences.
Aquatic Toxicity: Both QACs and amine oxides are known to be highly toxic to aquatic organisms. nih.govkao.com The toxicity is often dependent on the length of the alkyl chain, with longer chains generally leading to higher toxicity. nih.gov However, some studies suggest that fatty amido amine oxides may exhibit lower aquatic toxicity compared to fatty amine oxides. nih.gov In comparison to their monomeric counterparts, some dimeric quaternary ammonium-based surfactants have been found to be less toxic. researchgate.net
Biodegradability: Many amine oxides are readily biodegradable under aerobic conditions, which can mitigate their long-term environmental impact. santos.comnih.govvicchem.com Some amine oxides are also biodegradable under anaerobic conditions. nih.govresearchgate.net While some QACs also undergo primary biodegradation, the remainder of the molecule can be more persistent. nih.gov
The following interactive table provides a summary of aquatic toxicity data for compounds structurally related to this compound.
| Compound Class | Test Organism | Endpoint | Value (mg/L) | Reference |
| Amine Oxide | Desmodesmus subspicatus (Alga) | Chronic QSAR | - | nih.gov |
| Amine Oxide | Daphnia magna (Invertebrate) | Acute QSAR | - | nih.gov |
| Amine Oxide | Danio rerio (Fish) | Acute QSAR | - | nih.gov |
| Dodecyl (C12) Amine Oxide | Multiple Species | HC5 | 0.052 | nih.gov |
| Dodecyl (C12) Amine Oxide | Periphyton Community | NOEC | 0.152 | nih.gov |
| Fatty Amine Oxides | Photobacterium phosphoreum (Bacteria) | EC50 | 0.11 - 11 | nih.gov |
| Fatty Amine Oxides | Daphnia magna (Invertebrate) | IC50 | 6.8 - 45 | nih.gov |
This comparative view highlights that while the general mechanisms of toxicity may be similar among these related compounds, there can be significant differences in their specific toxicological and environmental fate profiles.
Advanced Research Directions and Emerging Topics for Einecs 300 155 7
Integration of computational toxicology and cheminformatics.nih.gov
Computational methods are pivotal in predicting the environmental behavior and toxicological profile of Metobromuron, offering a cost-effective and ethical alternative to traditional testing.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are instrumental in predicting the biological activity and physicochemical properties of chemicals based on their molecular structure. For phenylurea herbicides like Metobromuron, QSAR models have been developed to predict their inhibitory effects on soil microorganisms. researchgate.net These models correlate structural descriptors of the molecules with their observed biological or environmental effects.
A crucial parameter for assessing the environmental fate of a substance is its soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates its tendency to adsorb to soil and sediment. QSPR studies have been conducted to predict the logKoc values for various compounds, which is essential for understanding the mobility and distribution of Metobromuron in the environment. qsardb.org The persistence and potential for groundwater contamination are directly related to these predicted values. For instance, Metobromuron is considered to have a moderate risk of leaching to groundwater. herts.ac.uk
Predictive models for toxicity, such as LD50 values (the lethal dose for 50% of a test population), are also a key focus of QSAR studies. scirp.org These models are vital for assessing the ecotoxicological risks posed by Metobromuron to various organisms. mdpi.com
Table 1: Physicochemical Properties of Metobromuron Relevant to QSAR/QSPR Modeling (This table is interactive. Click on headers to sort.)
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-(4-bromophenyl)-1-methoxy-1-methylurea | scirp.org |
| Molecular Formula | C9H10BrN2O2 | apvma.gov.au |
| Molecular Weight | 258.1 g/mol | apvma.gov.au |
| Water Solubility | 329 mg/L at 20°C | apvma.gov.au |
| log Pow (Octanol-Water Partition Coefficient) | 2.48 | apvma.gov.au |
| Vapor Pressure | 0.144 mPa at 20°C | apvma.gov.au |
Predictive modeling plays a critical role in estimating the environmental distribution and potential exposure pathways of Metobromuron. epfl.ch These models integrate data on the chemical's properties, application rates, and environmental conditions to simulate its fate and transport. copernicus.org
Bayesian Belief Networks (BBNs) are one such probabilistic modeling approach used to assess the risk of pesticide pollution in water catchments. copernicus.org These models can incorporate various factors, including soil type, land use, and agricultural practices, to predict the likelihood of a substance like Metobromuron exceeding environmental quality standards in water bodies. copernicus.org Studies have shown that while models can provide good predictions for some pesticides, they may underestimate the risk for others like Metobromuron, highlighting the need for continuous model refinement and validation with monitoring data. copernicus.org
These predictive tools are essential for identifying high-risk areas and for developing effective mitigation strategies to protect sensitive ecosystems and drinking water resources. epfl.chcopernicus.org
Development and optimization of environmental remediation and treatment technologies.cambridge.orgmdpi.com
Research into remediation technologies for Metobromuron is focused on developing efficient and sustainable methods to remove it from contaminated soil and water.
Adsorption is a widely studied method for removing pesticides like Metobromuron from aqueous solutions. researchgate.net The process involves the accumulation of the pesticide molecules onto the surface of a solid adsorbent material. The effectiveness of adsorption is influenced by both the chemical nature of the pesticide and the properties of the adsorbent. azom.com
Activated carbon cloth with a high surface area has demonstrated effectiveness in adsorbing Metobromuron. researchgate.net The adsorption behavior in these systems can be explained by electrostatic and dispersion interactions between the carbon surface and the Metobromuron molecules. researchgate.net The kinetics of this adsorption often follow models like the Langmuir and Freundlich isotherms, which describe the relationship between the concentration of the pesticide and the amount adsorbed onto the material. researchgate.net
Recent research has also explored the use of low-cost, novel sorbent materials derived from agro-industrial wastes, such as orange peel and grape pomace, as organic amendments to soil. preprints.org These materials can increase the soil's organic carbon content, which enhances the adsorption of herbicides like Metobromuron, thereby reducing their potential to leach into groundwater. preprints.org Other advanced materials like carbon nanotubes and metal-organic frameworks (MOFs) are also being investigated for their high adsorption capacities. azom.commdpi.com
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.commdpi.com Several AOPs have proven effective for the degradation of Metobromuron.
Photocatalysis: Heterogeneous photocatalysis using titanium dioxide (TiO2) as a catalyst under simulated sunlight can effectively degrade Metobromuron. researchgate.net The proposed degradation mechanism involves the substitution of the bromine atom, the addition of hydroxyl radicals to the aromatic ring, and the cleavage of the urea (B33335) side chain. researchgate.net
Fenton and Photo-Fenton Processes: The Fenton-like process, using a combination of iron ions (Fe³⁺) and calcium peroxide (CaO₂), and the more rapid Photo-Fenton-like process (which adds UVA light) have shown high efficiency in degrading Metobromuron. researchgate.net The Photo-Fenton-like system can achieve over 97% degradation in a short period. researchgate.net
Ozonation: Ozonation is another AOP that has been successfully applied for the degradation of a range of pesticides, including Metobromuron. tandfonline.com The process can be enhanced by combining it with other treatments like UV light or hydrogen peroxide. ajast.net
These processes are capable of mineralizing the herbicide into less harmful compounds such as carbon dioxide and water. mdpi.com
Table 2: Comparison of AOPs for Metobromuron Degradation (This table is interactive. Click on headers to sort.)
| AOP Method | Catalyst/Reagents | Key Findings | Source |
|---|---|---|---|
| Photocatalysis | TiO₂ | Degradation involves Br substitution and side-chain cleavage. | researchgate.net |
| Fenton-like | Fe³⁺ / CaO₂ | Achieved 81.7% removal in 240 minutes. | researchgate.net |
| Photo-Fenton-like | Fe³⁺ / CaO₂ / UVA | Achieved 97.6% degradation in 20 minutes. | researchgate.net |
| Ozonation | O₃ | Effective barrier for about 50% of tested pesticides at an O₃/DOC ratio of 1.0 g/g. | tandfonline.com |
Bioremediation and phytoremediation are environmentally friendly and cost-effective strategies that use living organisms to clean up contaminated sites. amazonaws.comresearchgate.net
Bioremediation utilizes microorganisms, primarily fungi and bacteria, to break down contaminants. tandfonline.comtandfonline.com Several fungal species have been identified with the ability to deplete Metobromuron from liquid cultures. Notably, Botrytis cinerea has been shown to almost completely remove the chemical. nih.govresearchgate.net Other fungi, such as Rhizopus oryzae and Absidia fusca, have also demonstrated significant removal capabilities. nih.govajol.info The success of bioremediation depends on factors like the metabolic capabilities of the microbes and environmental conditions. researchgate.net
Phytoremediation involves the use of plants to remove, degrade, or stabilize contaminants. amazonaws.com Certain plants can take up herbicides like Metobromuron from the soil, after which the compound can be metabolized within the plant tissues into less toxic substances, a concept known as the 'green liver'. cambridge.orgamazonaws.com This approach is considered an ecologically sustainable technology for decontaminating polluted soils. amazonaws.com
Table of Compound Names
| Common/Trade Name | IUPAC Name | Other Names/Identifiers |
| Metobromuron | 3-(4-bromophenyl)-1-methoxy-1-methylurea | Einecs 300-155-7, C 3216 |
| Chlorbromuron | N'-(4-bromo-3-chlorophenyl)-N-methoxy-N-methylurea | 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea |
| Linuron | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea |
| Monuron | 3-(4-chlorophenyl)-1,1-dimethylurea | - |
| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | - |
| Titanium dioxide | Titanium oxide (TiO₂) | Titania |
| Water | Oxidane | Dihydrogen monoxide, H₂O |
| Toluene | Toluene | Methylbenzene |
| Camphor | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one | - |
| Perfluorooctanoic acid | Pentadecafluorooctanoic acid | PFOA, C8 |
| Sodium N-lauroylsarcosinate | Sodium [dodecanoyl(methyl)amino]acetate | - |
Circular economy principles and sustainable chemistry approaches for the compound's lifecycle.
The lifecycle of 2,2'-(Methylimino)bisethanol (MDEA), from its synthesis to its end-of-life, presents multiple opportunities for the integration of circular economy principles and sustainable chemistry practices. These approaches aim to minimize waste, reduce environmental impact, and enhance resource efficiency.
A key principle of a circular economy is to design out waste and pollution from the outset. redox.com For MDEA, this begins with its production, which typically involves the ethoxylation of methylamine. Sustainable chemistry practices would focus on optimizing this synthesis to improve energy efficiency and reduce the use of hazardous feedstocks. ontosight.ai This includes exploring alternative reaction pathways that minimize by-product formation and allow for easier separation and purification, thereby conserving resources. ontosight.ai
Another core tenet of the circular economy is to keep products and materials in use for as long as possible. redox.com In the context of MDEA, which is widely used as a solvent in gas sweetening processes to remove hydrogen sulfide (B99878) (H₂S), this translates to developing more robust and efficient regeneration and recycling methods. nih.gov Improving the stability of MDEA to prevent degradation during the absorption and stripping cycles extends its operational life, reducing the need for replacement and minimizing waste.
When MDEA can no longer be effectively used, circular economy strategies focus on recapturing its value. Instead of disposal, research can be directed towards chemical recycling processes that break down the compound into valuable precursors for new chemical synthesis. europa.eu This approach turns waste into a resource, closing the loop in the material lifecycle.
The European Union's Chemicals Strategy for Sustainability emphasizes boosting innovation for safe and sustainable chemicals by design and throughout their lifecycle. ontosight.ai This aligns with the goals of sustainable chemistry, which seeks to create chemical products and processes that are environmentally benign. europa.eu For MDEA, this could involve designing derivatives with improved biodegradability or lower toxicity profiles without compromising their performance.
The following table summarizes the application of circular economy principles to the lifecycle of MDEA:
| Lifecycle Stage | Circular Economy Principle | Sustainable Chemistry Approach |
| Synthesis | Design out waste and pollution. redox.com | Optimize reaction pathways for energy and material efficiency; use of renewable feedstocks. ontosight.ai |
| Use | Keep products and materials in use. redox.com | Enhance the stability and regeneration efficiency of MDEA in industrial processes. nih.gov |
| End-of-Life | Recapture value from "waste". europa.eu | Develop chemical recycling methods to convert used MDEA into valuable chemical precursors. europa.eu |
By embedding these principles into the management of MDEA, the chemical industry can move towards a more sustainable and economically viable model that reduces its environmental footprint.
Application of artificial intelligence and machine learning in environmental risk assessment and management for chemicals.
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical risk assessment and management, offering powerful tools to analyze vast datasets, predict potential hazards, and support informed decision-making. nih.govnite.go.jp These technologies are particularly relevant for widely used industrial chemicals like 2,2'-(Methylimino)bisethanol (MDEA).
One of the primary applications of AI and ML in this domain is in predicting the toxicological properties of chemical compounds. By training algorithms on large datasets of chemical structures and their corresponding toxicity data, it is possible to develop models that can forecast the potential risks of substances like MDEA without the need for extensive and costly animal testing. This approach, known as quantitative structure-activity relationship (QSAR) modeling, can accelerate the risk assessment process and prioritize chemicals for further investigation.
Furthermore, AI and ML can be instrumental in real-time environmental risk assessment. By integrating data from various sources, such as industrial emissions, environmental monitoring, and chemical usage patterns, machine learning algorithms can identify potential pollution hotspots and predict the environmental fate of chemicals like MDEA. This allows for proactive risk management and the implementation of targeted mitigation strategies.
The integration of AI and ML also supports the broader goals of sustainable chemistry and the circular economy. For example, AI can optimize chemical processes to increase yields, reduce waste, and improve energy efficiency, thereby minimizing the environmental footprint of MDEAs production. Machine learning can also aid in the discovery of greener, safer alternative chemicals by screening vast virtual libraries of molecules for desired properties and low toxicity.
The following table highlights key applications of AI and ML in the environmental risk assessment and management of chemicals:
| Application Area | AI/ML Technique | Benefit for Chemical Management |
| Toxicity Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Faster and more cost-effective hazard identification; reduction in animal testing. |
| Information Management | Natural Language Processing (NLP) | Automated extraction of data from safety documents for improved inventory and hazard management. |
| Environmental Monitoring | Predictive Analytics | Real-time risk assessment and forecasting of environmental impacts. |
| Process Optimization | Optimization Algorithms | Increased efficiency, reduced waste, and lower energy consumption in chemical production. |
| Green Chemistry | High-Throughput Virtual Screening | Accelerated discovery of safer and more sustainable alternative chemicals. |
By leveraging the predictive and analytical power of AI and ML, regulators and industries can enhance the safety and sustainability of chemicals like 2,2'-(Methylimino)bisethanol throughout their lifecycle. nih.gov
Regulatory Frameworks and Policy Implications for Einecs 300 155 7
Inclusion and Classification within International and Regional Chemical Inventories
A critical first step in the regulatory oversight of any chemical is its inclusion in official inventories. These inventories serve as a foundational tool for authorities to identify and track the chemical substances being used within their jurisdiction. saicmknowledge.orgwayne.edu
European Inventory of Existing Commercial Chemical Substances (EINECS): Einecs 300-155-7 is, by its very designation, listed on the EINECS. This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981. chemradar.comeuropa.eu Substances listed on EINECS are considered "phase-in" substances under the REACH regulation, which means they are subject to specific registration requirements. europa.eu
Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH): As a phase-in substance, this compound falls under the purview of REACH, the primary chemical regulation in the European Union. europa.eu Manufacturers and importers of this substance in quantities of one tonne or more per year are required to register it with the European Chemicals Agency (ECHA). chemradar.com The registration dossier must contain data on the substance's properties, uses, and safe handling. If a substance is classified as a "substance of very high concern" (SVHC), it may be placed on the Candidate List and subsequently become subject to authorization, meaning its use would be restricted and require specific permission from the European Commission. globalnorm.de
Toxic Substances Control Act (TSCA): In the United States, the Environmental Protection Agency (EPA) maintains the TSCA Inventory, which lists chemical substances manufactured, imported, or processed in the country. epa.govcirs-group.comchemradar.com As of the January 2025 update, the non-confidential portion of the TSCA Inventory contains 86,847 chemicals, with 42,495 designated as active in commerce. epa.gov The inclusion of a substance on the TSCA Inventory, and its "active" or "inactive" status, determines the regulatory obligations for companies. chemradar.comlawbc.com Substances not on the inventory are considered "new" and require pre-manufacture notification to the EPA before they can be produced or imported.
Interactive Table: Regulatory Inventory Status of this compound
| Regulatory Inventory | Jurisdiction | Status | Implications |
| EINECS | European Union | Listed (No. 300-155-7) | Considered a "phase-in" substance under REACH. europa.eu |
| REACH | European Union | Subject to registration | Requires submission of a technical dossier to ECHA for quantities ≥ 1 tonne/year. chemradar.com |
| TSCA | United States | Status to be verified | Determines if the substance is an "existing" or "new" chemical, impacting regulatory requirements. epa.govchemradar.com |
Scientific Data Requirements and Assessment Procedures under Chemical Regulations
Chemical regulations like REACH mandate a thorough assessment of a substance's potential hazards and risks. This requires the generation and submission of a comprehensive set of scientific data. europa.euosha.gov
Data Requirements: For registration under REACH, companies must provide a technical dossier containing information on the substance's physicochemical, toxicological, and ecotoxicological properties. europa.eu The specific data requirements are tiered based on the annual tonnage of the substance manufactured or imported. europa.eu For substances in higher tonnage bands (10 tonnes or more per year), a Chemical Safety Report (CSR) is also required, which includes a detailed exposure assessment and risk characterization. europa.eu
Assessment Procedures: The assessment process involves several key steps:
Hazard Identification: Determining the intrinsic hazardous properties of the substance. iarc.fr
Dose-Response Assessment: Evaluating the relationship between the dose of the substance and the incidence and severity of an adverse effect. iarc.fr
Exposure Assessment: Estimating the concentration of the substance that humans and the environment may be exposed to during its lifecycle.
Risk Characterization: Combining the hazard and exposure information to estimate the probability of adverse effects occurring under defined conditions. iarc.fr
The data for these assessments can be obtained through various means, including laboratory testing, literature reviews, and the use of (quantitative) structure-activity relationships ((Q)SARs) and other alternative methods to animal testing. europa.eucirs-group.com
Development and Implementation of Risk Management Strategies and Environmental Control Measures
Based on the outcomes of the risk assessment, appropriate risk management measures are developed and implemented to ensure the safe use of the chemical. pxp.ioeuropa.eu
Risk Management Options: The primary goal of risk management is to reduce identified risks to an acceptable level. dataguard.com Common strategies include:
Tolerate: Accepting a low-level risk that does not warrant further action. pxp.io
Treat: Implementing measures to reduce the likelihood or impact of the risk, such as engineering controls (e.g., ventilation), personal protective equipment, and specific handling procedures. pxp.iochemos.de
Transfer: Shifting the risk to a third party, for example, through insurance. pxp.io
Terminate: Discontinuing the activity that gives rise to the risk, which may involve substituting the hazardous substance with a safer alternative. pxp.io
Environmental Control Measures: To minimize environmental impact, control measures may include:
Wastewater treatment to remove the substance before discharge.
Air pollution control technologies to capture emissions.
Proper waste disposal procedures in accordance with local and national regulations. sigmaaldrich.com
Implementation of a circular economy approach to promote recycling and reduce waste. europa.eu
Contribution to the Broader Discourse on Emerging Environmental Contaminants and Chemical Policy
The regulatory journey of a specific compound like this compound contributes to the wider conversation on how to manage chemicals in society. This is particularly relevant in the context of emerging environmental contaminants (CECs). acs.orgrsc.orgnih.gov
CECs are pollutants that are increasingly being detected in the environment and for which the risks to human health and the environment are not yet fully understood. rsc.orgmdpi.com The data generated and the risk assessments conducted for individual substances under regulations like REACH provide valuable information that can help identify potential CECs and inform future policy decisions. europa.eu
The ongoing implementation and evolution of chemical policies are shaped by scientific advancements and a growing understanding of the long-term effects of chemicals. europa.euoecd.org The challenges faced in regulating a single substance highlight the need for more efficient and effective approaches, such as grouping chemicals with similar structures and properties for assessment (a class-based approach) to streamline the regulatory process. acs.org
Future Outlook on Regulatory Challenges and Scientific Advancements in Chemical Governance
The field of chemical regulation is constantly evolving to address new challenges and incorporate scientific progress.
Future Regulatory Challenges:
Keeping pace with innovation: The rapid development of new chemicals and materials presents a continuous challenge for regulatory agencies to assess their potential risks in a timely manner. aise.eu
Addressing complex mixtures: Humans and the environment are often exposed to a cocktail of different chemicals. Understanding the combined effects of these mixtures is a significant scientific and regulatory hurdle.
Global harmonization: While there has been progress in aligning chemical regulations internationally, differences still exist, creating complexities for global trade and risk management. cela.ca
Scientific Advancements in Chemical Governance:
New Approach Methodologies (NAMs): There is a strong push to develop and validate non-animal testing methods, such as in vitro assays and computational modeling, to predict chemical toxicity more efficiently and ethically. europa.eu
Big Data and Artificial Intelligence: The use of big data analytics and AI can help to screen large numbers of chemicals for potential hazards, prioritize them for further testing, and improve the efficiency of risk assessment.
Enhanced Monitoring Techniques: Advances in analytical chemistry are enabling the detection of chemicals at lower concentrations in various environmental media, improving our ability to monitor exposure and the effectiveness of control measures. europa.eu
The continuous improvement of scientific tools and regulatory frameworks is essential for ensuring the safe and sustainable management of chemicals like this compound now and in the future. europa.eu
Q & A
Q. Table 1: Key Parameters for Analytical Validation
| Technique | Critical Parameters | Acceptance Criteria |
|---|---|---|
| NMR | Signal-to-noise ratio ≥ 20:1 | ±0.01 ppm shift tolerance |
| HPLC | Retention time RSD ≤ 2% | Peak purity ≥ 99% |
| MS | Mass accuracy ≤ 2 ppm | Isotopic pattern match ≥ 90% |
[Advanced] How can researchers design experiments to resolve discrepancies in reported thermodynamic properties of this compound?
Methodological Answer:
Discrepancies often arise from variations in experimental conditions or instrumentation. A robust approach includes:
Controlled Replication : Repeat measurements under identical conditions (temperature, solvent, purity) using calibrated equipment. Document environmental controls (e.g., humidity) .
Comparative Analysis : Cross-validate results with orthogonal methods (e.g., calorimetry vs. computational modeling). Use error bars and statistical tests (t-test, ANOVA) to assess significance .
Meta-Analysis : Aggregate literature data, stratify by methodology, and identify outliers. Apply multivariate regression to isolate confounding variables (e.g., solvent polarity) .
Q. Example Workflow :
- Step 1: Conduct DSC (Differential Scanning Calorimetry) with three independent batches.
- Step 2: Compare with DFT (Density Functional Theory) calculations using Gaussian software.
- Step 3: Perform Grubbs’ test to exclude outliers and calculate pooled standard deviations .
[Basic] What experimental controls are essential for ensuring reproducibility in synthesizing this compound?
Methodological Answer:
Critical controls include:
- Reagent Purity : Use ≥99% purity solvents/reactants; verify via certificates of analysis.
- Reaction Monitoring : Track progress via TLC or in-situ IR spectroscopy. Terminate reactions at consistent conversion rates (e.g., ≥95%) .
- Post-Synthesis Protocols : Standardize purification (e.g., column chromatography gradient) and drying conditions (vacuum time, temperature) .
Q. Table 2: Common Pitfalls and Mitigation Strategies
| Pitfall | Mitigation |
|---|---|
| Byproduct formation | Optimize stoichiometry and temperature |
| Low yield variability | Pre-dry glassware; inert atmosphere |
| Crystallization issues | Screen solvent mixtures systematically |
[Advanced] How should researchers address contradictory data in the literature regarding this compound’s stability under acidic conditions?
Methodological Answer:
Contradictions may stem from undocumented variables (e.g., trace catalysts, oxygen exposure). A systematic approach involves:
Hypothesis-Driven Testing : Design experiments varying pH (1–6), ionic strength, and light exposure. Use DOE (Design of Experiments) to identify interactions .
Advanced Characterization : Employ LC-MS to detect degradation products and kinetic modeling (e.g., Arrhenius plots) to quantify rate dependencies .
Peer Validation : Share raw datasets and protocols via open-access platforms for independent verification .
Q. Case Study :
- Contradictory Finding A: Reported degradation at pH 3.
- Resolution: Replicate under nitrogen atmosphere; observe no degradation, implicating oxidative pathways .
[Basic] What statistical methods are appropriate for analyzing dose-response data involving this compound?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R² and confidence intervals .
- Outlier Handling : Apply Dixon’s Q-test or Rosner’s test for small datasets.
- Sensitivity Analysis : Calculate EC50/IC50 values with bootstrap resampling (n=5000 iterations) to assess robustness .
Q. Table 3: Statistical Parameters for Dose-Response Studies
| Parameter | Definition | Acceptable Range |
|---|---|---|
| Hill Slope | Cooperativity coefficient | 0.8–1.2 |
| R² | Goodness-of-fit | ≥0.95 |
| EC50 CI | 95% Confidence interval | ±10% of mean |
[Advanced] How can computational modeling enhance the design of experiments for this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding kinetics using AMBER or GROMACS. Validate with experimental Kd values from SPR (Surface Plasmon Resonance) .
- QSAR (Quantitative Structure-Activity Relationship) : Train models on published IC50 data; prioritize substituents with ClogP < 3 and PSA < 90 Ų .
- Docking Validation : Compare AutoDock Vina results with crystallographic data (PDB entries). Use RMSD ≤ 2.0 Å as a cutoff for plausible poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
